Ethyl tridecanoate

Catalog No.
S1535134
CAS No.
28267-29-0
M.F
C15H30O2
M. Wt
242.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl tridecanoate

CAS Number

28267-29-0

Product Name

Ethyl tridecanoate

IUPAC Name

ethyl tridecanoate

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h3-14H2,1-2H3

InChI Key

QJYYMNOTJXIOBP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(=O)OCC

Synonyms

Ethyl n-Tridecanoate; Ethyl Tridecanoate

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC

Organic Synthesis:

Ethyl tridecanoate can be used as a starting material for the synthesis of other organic compounds. For example, it can be hydrolyzed to yield tridecanoic acid, which is a valuable precursor for various industrial and pharmaceutical applications []. Additionally, it can be used in various organic reactions such as alkylation and acylation [].

Reference Standard:

Due to its well-defined chemical structure and purity, ethyl tridecanoate can serve as a reference standard in analytical techniques such as gas chromatography and mass spectrometry []. These techniques are used to identify and quantify unknown compounds in various research fields, including environmental science, food science, and pharmacology.

Ethyl tridecanoate is a colorless liquid organic compound []. It is derived from tridecanoic acid (also known as tetradecylic acid), a long-chain fatty acid found in natural sources like coconut oil and dairy products []. While its natural abundance is limited, ethyl tridecanoate serves as a valuable tool in various scientific research fields due to its specific chemical properties.


Molecular Structure Analysis

Ethyl tridecanoate has a linear structure consisting of 15 carbon atoms. It can be represented by the chemical formula CH₃(CH₂)₁₁COOC₂H₅ []. The molecule comprises three main parts:

  • A long hydrocarbon chain of thirteen carbon atoms (CH₃(CH₂)₁₁) - This hydrophobic (water-fearing) tail grants the molecule its fatty acid characteristics.
  • A carboxyl group (COOH) - This functional group at one end of the chain gives the molecule its acidic properties.
  • An ethyl ester group (COOC₂H₅) - This group is formed by the attachment of an ethyl group (C₂H₅) to the carboxyl group through an ester linkage. The presence of the ester group modifies the chemical properties of the parent acid (tridecanoic acid) [].

Chemical Reactions Analysis

Synthesis of ethyl tridecanoate can be achieved through various methods, including Fischer esterification. This reaction involves the condensation of tridecanoic acid with ethanol in the presence of an acid catalyst:

CH₃(CH₂)₁₁COOH + C₂H₅OH ↔ CH₃(CH₂)₁₁COOC₂H₅ + H₂O (Equation 1)

Ethyl tridecanoate is susceptible to hydrolysis (breakdown by water) under acidic or basic conditions, reverting back to its parent acid (tridecanoic acid) and ethanol:

CH₃(CH₂)₁₁COOC₂H₅ + H₂O ↔ CH₃(CH₂)₁₁COOH + C₂H₅OH (Equation 2) []


Physical And Chemical Properties Analysis

  • Melting Point: -16 °C []
  • Boiling Point: 338 °C []
  • Solubility: Slightly soluble in water, but miscible with most organic solvents like ethanol, chloroform, and hexane [].
  • Stability: Relatively stable under normal storage conditions [].

The mechanism of action of ethyl tridecanoate depends on the specific research application. Here are two potential scenarios:

  • Substrate for Enzyme Studies

    Due to its fatty acid structure, ethyl tridecanoate can serve as a substrate for enzymes involved in lipid metabolism. Researchers can study how these enzymes break down the ester bond or modify the molecule, providing insights into cellular processes.

  • Model Compound for Drug Delivery

    The hydrophobic nature of ethyl tridecanoate allows it to be used as a model system for studying drug delivery across biological membranes. By incorporating a potential drug molecule into the structure of ethyl tridecanoate, researchers can evaluate its membrane permeability and potential for cellular uptake.

XLogP3

6.2

Other CAS

117295-96-2
28267-29-0

Wikipedia

Ethyl tridecanoate

General Manufacturing Information

Tridecanoic acid, ethyl ester: INACTIVE

Dates

Modify: 2023-08-15
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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